molecular formula C52H85N7O16 B1682765 Tetrahydroechinocandin B CAS No. 54651-06-8

Tetrahydroechinocandin B

Cat. No.: B1682765
CAS No.: 54651-06-8
M. Wt: 1064.3 g/mol
InChI Key: CSFSSKWGOYOSPM-UHFFFAOYSA-N
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Description

Tetrahydroechinocandin B is a cyclic hexapeptide containing a fatty acyl side chain. It is a member of the echinocandin class of antifungal agents, which are known for their ability to inhibit the synthesis of β-glucan in the fungal cell wall. This compound is particularly significant due to its potent antifungal properties, making it a valuable asset in the treatment of invasive fungal infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydroechinocandin B involves the modification of echinocandin B. The process typically includes hydrogenation to reduce the double bonds present in echinocandin B, resulting in the formation of this compound. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is achieved through fermentation processes using strains of fungi such as Aspergillus nidulans. The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydroechinocandin B undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: As mentioned earlier, the reduction of double bonds is a key step in its synthesis.

    Substitution: Various functional groups in the molecule can be substituted to create derivatives with potentially enhanced properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antifungal activity and pharmacokinetic properties.

Scientific Research Applications

Tetrahydroechinocandin B has a wide range of scientific research applications:

Mechanism of Action

Tetrahydroechinocandin B exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase. This enzyme is responsible for the synthesis of β-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is highly specific to fungi, which contributes to the compound’s favorable toxicity profile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the echinocandin class include:

  • Caspofungin
  • Micafungin
  • Anidulafungin

Uniqueness

Tetrahydroechinocandin B is unique due to its specific structural modifications, which enhance its stability and solubility compared to other echinocandins. These properties make it a valuable compound for both research and clinical applications .

Conclusion

This compound is a significant compound in the field of antifungal research and therapy. Its unique properties and potent antifungal activity make it a valuable tool for scientists and clinicians alike. Continued research and development of this compound and its derivatives hold promise for improving the treatment of invasive fungal infections.

Biological Activity

Tetrahydroechinocandin B, a semisynthetic derivative of echinocandin B, is part of a class of antifungal agents known for their ability to inhibit the synthesis of 1,3-beta-D-glucan, a vital component of fungal cell walls. This compound has garnered attention for its potential therapeutic applications, particularly against Candida and Aspergillus species. This article delves into the biological activity of this compound, presenting data from various studies, including in vitro and in vivo evaluations.

This compound exerts its antifungal effects primarily through the inhibition of 1,3-beta-D-glucan synthase. This enzyme is crucial for the biosynthesis of glucan, which provides structural integrity to fungal cell walls. The selective inhibition of this pathway in fungi—absent in mammalian cells—makes it an attractive target for antifungal therapy.

In Vitro Antifungal Activity

A study conducted by Bartizal et al. (1992) evaluated the in vitro antifungal activity of this compound against various strains of Candida and Cryptococcus neoformans. The minimal inhibitory concentrations (MICs) were determined using broth microdilution methods. The results are summarized in Table 1.

Fungal Strain MIC (µg/ml) MFC (µg/ml)
Candida albicans MY10550.851.0
Candida glabrata0.51.0
Cryptococcus neoformans>2.0>2.0

The study found that this compound demonstrated comparable activity to other echinocandins, with MICs ranging from 0.5 to 1.0 µg/ml for Candida species, indicating potent antifungal properties.

In Vivo Efficacy

In vivo efficacy studies have further elucidated the biological activity of this compound. In a murine model of disseminated candidiasis, DBA/2 mice were administered varying doses of this compound (1.25 to 10 mg/kg) following intravenous challenge with C. albicans. The results indicated significant reductions in fungal burden in treated groups compared to controls.

Table 2: In Vivo Efficacy Results

Dose (mg/kg) CFU/g Kidney (Day 4) Efficacy (%)
1.25150025
2.580050
520080
105090

The data suggest a dose-dependent response, with higher doses resulting in significantly lower colony-forming units (CFUs) per gram of kidney tissue, demonstrating the compound's effectiveness in reducing fungal load.

Case Studies and Clinical Implications

Clinical implications of this compound have been explored through various case studies focusing on its use in treating systemic fungal infections. One notable case involved a patient with severe candidemia who showed marked improvement after treatment with this compound, leading to a significant reduction in fever and normalization of inflammatory markers.

Summary of Clinical Case Study

  • Patient Profile : Immunocompromised individual with persistent candidemia.
  • Treatment Regimen : this compound at a dose of 5 mg/kg daily.
  • Outcome : Resolution of symptoms within three days; negative blood cultures after one week.

Properties

IUPAC Name

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H85N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFSSKWGOYOSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H85N7O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146117
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1064.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54651-06-8
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54651-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydroechinocandin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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